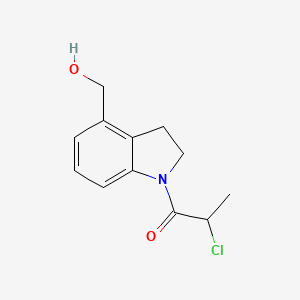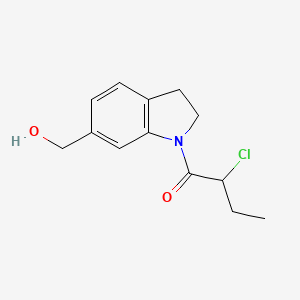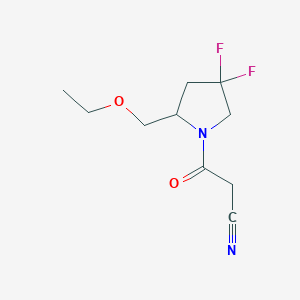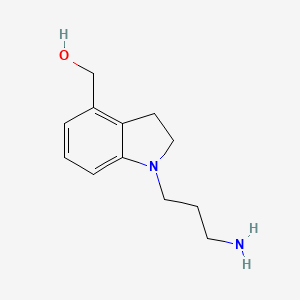
(1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-5-yl)methanamine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A study by Maheta et al. (2012) focused on the synthesis of novel imidazole bearing isoxazole derivatives, showing potential antimicrobial activity. These compounds were prepared by condensing specific imidazole derivatives with hydroxylamine hydrochloride, demonstrating the utility of imidazole frameworks in developing antimicrobial agents (Maheta, Patel, & Naliapara, 2012).
Radioligand for Imaging Histamine H3 Receptors
Iwata et al. (2000) synthesized a potential histamine H3 receptor ligand labeled with 18F for clinical PET studies. The compound, an imidazole derivative, demonstrated the application of imidazole-based structures in the development of radioligands for brain imaging, highlighting the versatility of imidazole compounds in medical diagnostics (Iwata et al., 2000).
Fluorescence Properties and Photoswitching
Kundu et al. (2019) synthesized strongly fluorescent imidazole derivatives and explored their structure-property relationships, halochromism, and fluorescent photoswitching. This work demonstrated the potential of imidazole derivatives in developing new fluorescent molecules for materials science, particularly in designing fluorescence switching materials (Kundu, Karthikeyan, Moon, & Anthony, 2019).
Anticancer and Antibacterial Applications
Patil et al. (2010) reported the synthesis, cytotoxicity, and antibacterial studies of p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene-silver complexes. These complexes exhibited significant antibacterial activity and cytotoxic effects on cancer cell lines, showcasing the potential of imidazole derivatives in therapeutic applications, especially in oncology and infection control (Patil et al., 2010).
Metal Complex Synthesis
Hanson and Warren (2018) investigated the synthesis, characterization, and electrochemical behavior of alkylated 2-(2′-quinolylbenzimidazole) complexes of rhenium (I), showing the role of imidazole derivatives in creating metal complexes with distinct electrochemical properties. This suggests applications in catalysis and electrochemical sensing technologies (Hanson & Warren, 2018).
Direcciones Futuras
While the future directions for this specific compound are not detailed in the search results, compounds with similar structures have been investigated for their potential in treating diseases like hepatocellular carcinoma . This suggests that “(1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-5-yl)methanamine” might also have potential therapeutic applications.
Propiedades
IUPAC Name |
[3-[(3-fluoro-4-methoxyphenyl)methyl]imidazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O/c1-17-12-3-2-9(4-11(12)13)7-16-8-15-6-10(16)5-14/h2-4,6,8H,5,7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFCYAOEJAJVNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=NC=C2CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-5-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



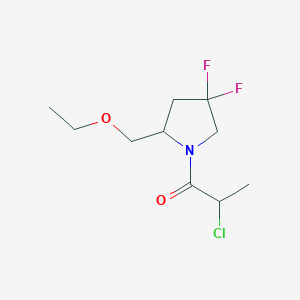
![3-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-amine](/img/structure/B1478412.png)
![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)butanoic acid](/img/structure/B1478413.png)
![3-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propanoic acid](/img/structure/B1478414.png)
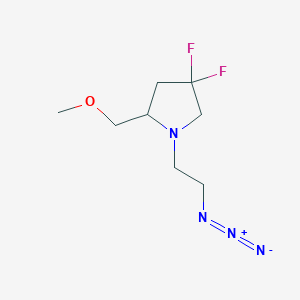
![octahydro-1H-cyclopenta[e][1,4]oxazepine-1-carboximidamide](/img/structure/B1478418.png)


